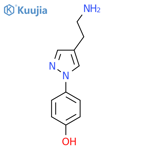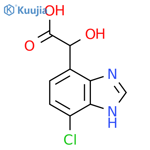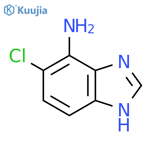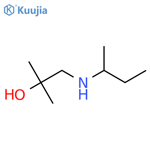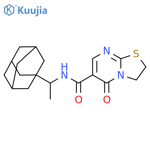イソチオウレア
Isothioureas are a class of chemical compounds characterized by the presence of an isothiourea functional group, which consists of a sulfur atom double-bonded to a nitrogen atom and further bonded to a carbonyl group. These molecules exhibit diverse properties depending on their substituents and can be found in both natural and synthetic forms.
Structurally, isothioureas are derived from thioureas by replacing the terminal hydrogen with an aliphatic or aromatic group bearing a carbonyl moiety. They have been utilized in various applications due to their unique chemical behavior, including as reagents in organic synthesis, intermediates for drug development, and as analytical reagents.
Isothioureas display potential biological activities, such as antimicrobial and antiviral properties, making them of interest in medicinal chemistry research. Additionally, certain isothioureas have been explored for use in agricultural applications as nematicides and fungicides due to their ability to disrupt nematode cuticles and inhibit fungal growth.
In summary, isothioureas represent a versatile class of compounds with diverse applications across multiple fields, from pharmaceuticals to agriculture.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
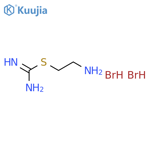 |
S-(2-Aminoethyl)-ITU dihydrobromide | 56-10-0 | C3H11Br2N3S |
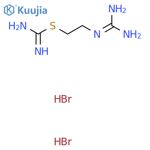 |
VUF 8430 Dihydrobromide | 100130-32-3 | C4H13Br2N5S |
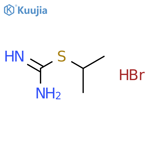 |
S-Isopropylisothiourea Hydrobromide | 4269-97-0 | C4H11BrN2S |
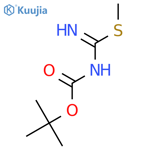 |
1-n-Boc-2-methyl-isothiourea | 173998-77-1 | C7H14N2O2S |
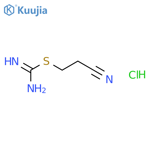 |
2-(2-Cyanoethyl)isothioureamonohydrochloride | 6634-40-8 | C4H8ClN3S |
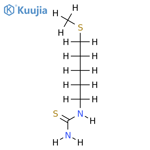 |
(5-Methylmercapto-pentyl)-thioharnstoff | 89851-16-1 | C7H16N2S2 |
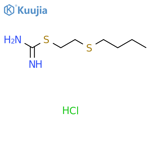 |
2-(Butylthio)ethyl imidothiocarbamate hydrochloride | 1217104-17-0 | C7H17ClN2S2 |
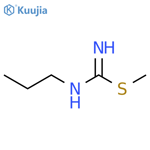 |
Carbamimidothioic acid, N-propyl-, methyl ester | 925-59-7 | C5H12N2S |
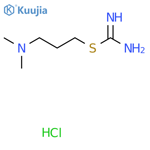 |
Carbamimidothioic acid, 3-(dimethylamino)propyl ester, hydrochloride (1:2) | 2503936-56-7 | C6H16ClN3S |
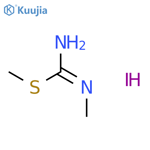 |
1,2-Dimethylisothiourea-HI | 41306-45-0 | C3H9IN2S |
関連文献
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
推奨される供給者
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
